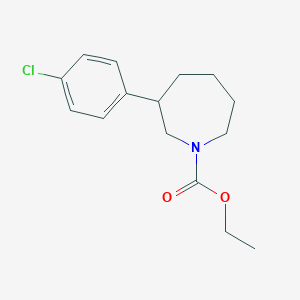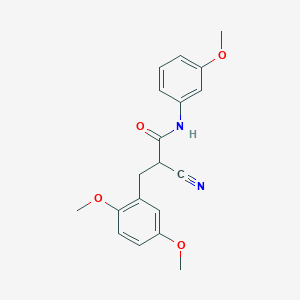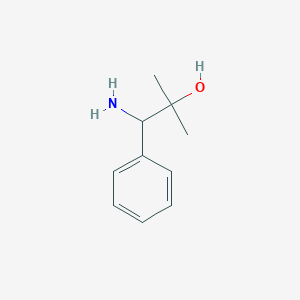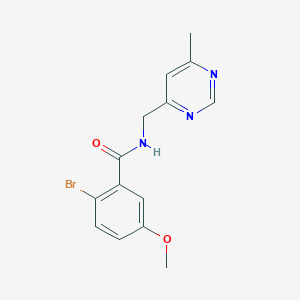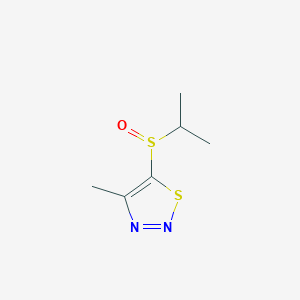
5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . Unfortunately, specific information about the physical and chemical properties of 5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole is not available in the sources I have access to.Aplicaciones Científicas De Investigación
Fungicidal and Antiviral Activities
1,2,3-Thiadiazoles, including derivatives similar to 5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole, have been investigated for their fungicidal and antiviral properties. For example, a study by Zheng et al. (2010) demonstrated that compounds synthesized using a Ugi reaction exhibited broad-spectrum activities against most fungi tested, with certain compounds showing excellent potential antivirus activities comparable to the positive control agent ribavirin. The study also explored the structure-activity relationship, indicating the potential of thiadiazole derivatives in pesticide development (Zheng et al., 2010).
Antimicrobial Study
The synthesis of new series of fused 1,2,4-triazoles, incorporating thiadiazole structures, showed interesting antibacterial and antifungal activity. Joshi et al. (2021) synthesized these compounds and found that specific derivatives exhibited significant activity against bacterial and fungal strains, indicating the utility of thiadiazole derivatives as antimicrobial agents (Joshi et al., 2021).
Corrosion Inhibition
Thiadiazole derivatives have also been explored for their application in corrosion inhibition. Attou et al. (2020) investigated a novel 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in acidic environments. The study demonstrated the compound's effectiveness in reducing corrosion, highlighting the potential application of thiadiazole derivatives in protecting metal surfaces (Attou et al., 2020).
Pharmacological Activities
The 1,3,4-thiadiazole core is known for its pharmacological relevance. Compounds containing this core have been studied for their anticancer, antibacterial, antifungal, and antitubercular properties, among others. Matysiak (2015) reviewed recent achievements in the medicinal chemistry of 1,3,4-thiadiazole-based compounds, underscoring their diverse biological activities and their potential as therapeutic agents (Matysiak, 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-5-propan-2-ylsulfinylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS2/c1-4(2)11(9)6-5(3)7-8-10-6/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMIOKRLQKSUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2753006.png)
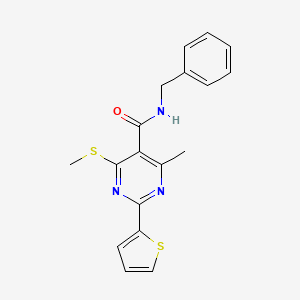
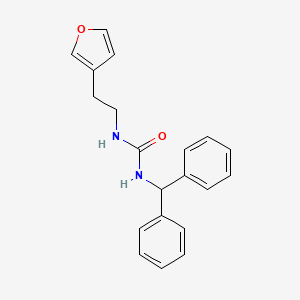
![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamoyl]propanamide](/img/structure/B2753011.png)


![N-(1-benzylpiperidin-4-yl)-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2753016.png)

![Ethyl 2-({[6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2753018.png)
